molecular formula C14H11NO4S B8650308 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone CAS No. 60206-99-7

1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone

Cat. No.: B8650308
CAS No.: 60206-99-7
M. Wt: 289.31 g/mol
InChI Key: AINFVRJWHKSPJG-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone is a complex organic compound with a unique structure that includes a naphtho[2,1-e][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical synthesis methods have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thioethers .

Scientific Research Applications

1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in disease processes, such as inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone is unique due to

Properties

CAS No.

60206-99-7

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1-(4-hydroxy-1,1-dioxo-2H-benzo[h][1,2]benzothiazin-3-yl)ethanone

InChI

InChI=1S/C14H11NO4S/c1-8(16)12-13(17)11-7-6-9-4-2-3-5-10(9)14(11)20(18,19)15-12/h2-7,15,17H,1H3

InChI Key

AINFVRJWHKSPJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.9 gm (1.0 mol) of 2-acetonyl-3-oxo-naphth[2,1-d]isothiazoline-1,1-dioxide were added to a solution of 4.7 gm (2.04 gm-atom) of sodium in 125 ml of ethanol at 30° C. The resulting mixture was kept at 55° C for 2 hours, while stirring, and was subsequently refluxed for 15 minutes. After cooling, the reaction mixture was acidified with 350 ml of aqueous 9% hydrochloric acid, and the solid product formed thereby was suction-filtered off and washed with ice-cold 50% ethanol. Recrystallization from ethanol yielded 15.6 gm (54% of theory) of 3-acetyl-4-hydroxy-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide, m.p. 191°-192° C.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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